![molecular formula C16H17ClFN3O3S B3001155 5-Chloro-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034331-35-4](/img/structure/B3001155.png)
5-Chloro-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine
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Overview
Description
5-Chloro-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound has gained significant attention in scientific research due to its potential applications in various areas of science, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Pharmacology
In pharmacology, this compound could be investigated for its potential as a lead compound in drug discovery. Its structural features suggest it could interact with various biological targets, potentially leading to the development of new medications. For instance, indole derivatives, which share some structural similarities, have shown a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Biochemistry
Biochemically, the compound could be used to study enzyme-substrate interactions or to probe the function of cellular receptors. The sulfonyl and piperidinyl groups might mimic the transition state of biochemical reactions, aiding in the design of enzyme inhibitors or receptor modulators .
Medicine
In the medical field, derivatives of this compound could be explored for their therapeutic potential. Boronic esters, for example, are used in drug design and delivery, particularly as boron-carriers suitable for neutron capture therapy . This compound could serve as a precursor for developing new boronic ester-based drugs.
Organic Chemistry
Organic chemists might find this compound useful as a building block for synthesizing more complex molecules. Its reactive sites, like the chloro and fluoro groups, offer points of attachment for various organic reactions, such as Suzuki-Miyaura coupling, which is a pivotal reaction in constructing carbon-carbon bonds .
Mechanism of Action
Target of Action
Similar compounds are often used in the synthesis of drugs targeting various enzymes and receptors .
Mode of Action
It’s known that similar compounds can interact with their targets through a variety of mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst .
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Similar compounds can have a variety of effects, such as inhibiting the growth of certain types of cells or modulating the activity of various biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other chemicals, temperature, and pH can affect the compound’s stability and its interaction with its targets .
properties
IUPAC Name |
5-chloro-2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-3-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN3O3S/c1-11-7-13(18)4-5-15(11)25(22,23)21-6-2-3-14(10-21)24-16-19-8-12(17)9-20-16/h4-5,7-9,14H,2-3,6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEBMOSHXJPSJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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